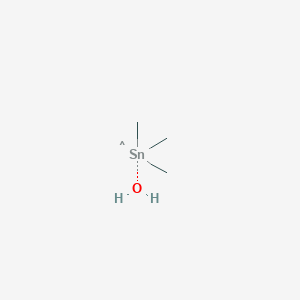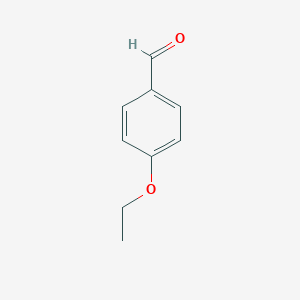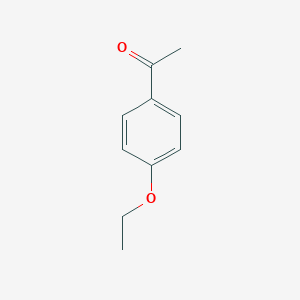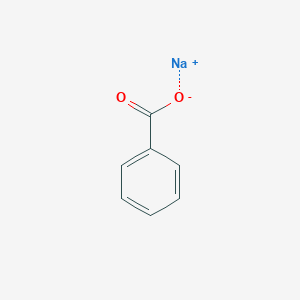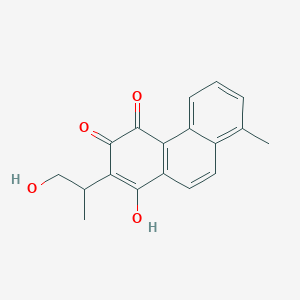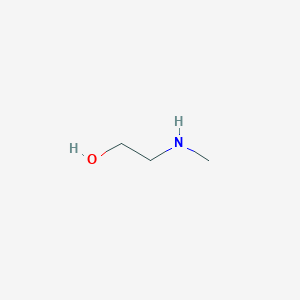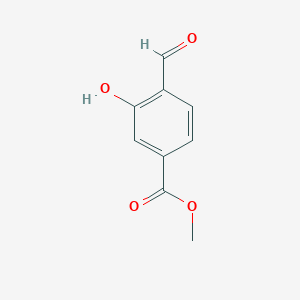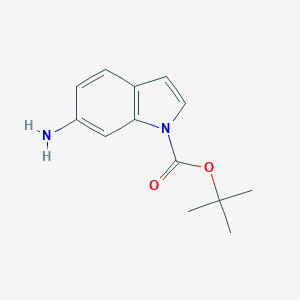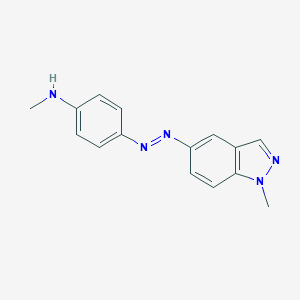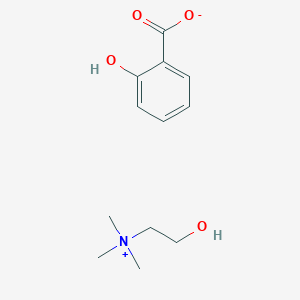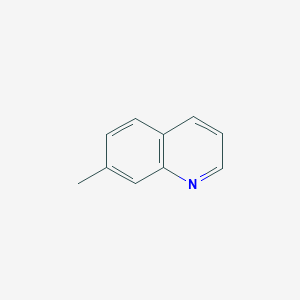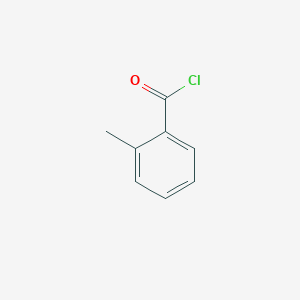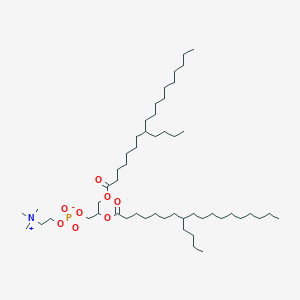
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BODIPY-PC, is a phospholipid derivative that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is highly sensitive to changes in the lipid environment, making it a valuable tool for studying cell membrane dynamics and lipid metabolism. In
作用机制
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a fluorescent probe that is highly sensitive to changes in the lipid environment. When 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is incorporated into the cell membrane, it undergoes a change in fluorescence intensity and wavelength, which can be monitored using fluorescence microscopy. This change in fluorescence is due to the interaction of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with the surrounding lipids, which alters its electronic properties.
生化和生理效应
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have several biochemical and physiological effects on cells. It has been reported to inhibit the activity of phospholipase A2, an enzyme involved in lipid metabolism, and to induce apoptosis in cancer cells. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to alter the fluidity and permeability of cell membranes, which can affect cellular processes such as signaling and transport.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its high sensitivity to changes in the lipid environment. This makes it a valuable tool for studying lipid metabolism and cell membrane dynamics. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is also relatively easy to synthesize and can be incorporated into a variety of cell types. However, one limitation of using 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is its tendency to aggregate in solution, which can affect its fluorescence properties. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is not suitable for use in live animals due to its toxicity.
未来方向
There are several future directions for the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of interest is the development of new fluorescent probes that are more specific to certain lipids or lipid domains. Another area of research is the use of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in combination with other imaging techniques, such as super-resolution microscopy, to study lipid dynamics at a higher resolution. Additionally, 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate could be used to investigate the role of lipids in disease processes, such as cancer and neurodegenerative disorders.
合成方法
The synthesis of 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate involves several steps, starting with the preparation of the phospholipid precursor, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). DMPC is then reacted with 8-butyloctadecanoyl chloride and triethylamine to produce 1,2-dimyristoyl-sn-glycero-3-phospho-(8-butyl-octadecanoyl)-choline (2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate). The final step involves the addition of trimethylamine to form 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate with a quaternary ammonium group.
科学研究应用
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a fluorescent probe to study lipid metabolism and cell membrane dynamics. It has been used to investigate the role of lipids in various cellular processes, such as endocytosis, exocytosis, and lipid transport. 2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been used to study the effect of drugs and toxins on lipid metabolism and to monitor changes in lipid composition in different tissues and cells.
属性
CAS 编号 |
114928-03-9 |
|---|---|
产品名称 |
2,3-Bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
分子式 |
C52H104NO8P |
分子量 |
902.4 g/mol |
IUPAC 名称 |
2,3-bis(8-butyloctadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C52H104NO8P/c1-8-12-16-18-20-22-24-30-38-48(36-14-10-3)40-32-26-28-34-42-51(54)58-46-50(47-60-62(56,57)59-45-44-53(5,6)7)61-52(55)43-35-29-27-33-41-49(37-15-11-4)39-31-25-23-21-19-17-13-9-2/h48-50H,8-47H2,1-7H3 |
InChI 键 |
VLVOBXXQNILUKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCC(CCCC)CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC(CCCC)CCCCCCCCCC |
同义词 |
di-(8-n-butylstearoyl)phosphatidylcholine DSPC-8B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



